molecular formula C6H11Na3O12P2 B14804576 Diphosphofructose (trisodium);Esafosfan (trisodium);FDP (trisodium)

Diphosphofructose (trisodium);Esafosfan (trisodium);FDP (trisodium)

Cat. No.: B14804576
M. Wt: 406.06 g/mol
InChI Key: CEHGLSKJDFICTB-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosfructose (trisodium) is a phosphorylated form of fructose, known for its cytoprotective properties.

Preparation Methods

Fosfructose (trisodium) can be synthesized through the phosphorylation of fructose. The synthetic route involves the reaction of fructose with phosphoric acid in the presence of sodium hydroxide, resulting in the formation of fosfructose (trisodium). Industrial production methods typically involve large-scale fermentation processes using microorganisms that produce the compound naturally .

Chemical Reactions Analysis

Fosfructose (trisodium) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different phosphorylated derivatives.

    Reduction: It can be reduced to form simpler sugar phosphates.

    Substitution: It can undergo substitution reactions where the phosphate groups are replaced by other functional groups.

Common reagents used in these reactions include phosphoric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed from these reactions are different phosphorylated sugars and their derivatives .

Scientific Research Applications

Fosfructose (trisodium) has a wide range of scientific research applications:

Mechanism of Action

Fosfructose (trisodium) exerts its effects by stimulating anaerobic glycolysis, which generates adenosine triphosphate under ischemic conditions. This helps improve cellular energy metabolism in ischemic and hypoperfused tissues. It breaks down into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which further break down into pyruvate and produce adenosine triphosphate. Additionally, it inhibits the generation of oxygen free radicals by neutrophils, stabilizes cell membranes, and maintains the correct xanthine dehydrogenase/oxidase ratio .

Comparison with Similar Compounds

Fosfructose (trisodium) can be compared with other similar compounds such as:

Fosfructose (trisodium) is unique due to its specific cytoprotective properties and its ability to stimulate anaerobic glycolysis, making it particularly useful in treating ischemic conditions.

Properties

IUPAC Name

trisodium;[2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2.3Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHGLSKJDFICTB-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Na3O12P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.